4-[(E)-2-Nitroethenyl]phenol
Overview
Description
4-(2-Nitrovinyl)phenol is an organic compound with the molecular formula C8H7NO3. It is characterized by a phenol group substituted with a nitrovinyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrovinyl)phenol typically involves the nitration of phenol derivatives. One common method includes the reaction of 4-hydroxybenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to yield 4-(2-nitrovinyl)phenol . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 4-(2-nitrovinyl)phenol may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Nitrovinyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have significant biological activity.
Electrophilic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Quinones
Reduction: Amino derivatives
Electrophilic Substitution: Nitro and halogenated phenols.
Scientific Research Applications
4-(2-Nitrovinyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-nitrovinyl)phenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
4-Nitrophenol: Commonly used in enzymatic studies and as a precursor for the synthesis of other chemicals.
Uniqueness: 4-(2-Nitrovinyl)phenol is unique due to the presence of both a nitrovinyl and a phenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[(E)-2-nitroethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJKRKMPTRJAIT-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879352 | |
Record name | 4-HYDROXY-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-49-6, 3179-08-6 | |
Record name | 4-[(1E)-2-Nitroethenyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22568-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-(Hydroxy(oxido)amino)vinyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, p-(2-nitrovinyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3179-08-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-HYDROXY-B-NITROSTYRENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Hydroxy-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(2-Nitrovinyl)phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DRL9H2PWA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of (E)-4-(2-nitrovinyl)phenol?
A: (E)-4-(2-nitrovinyl)phenol is a planar molecule consisting of a benzene ring with a hydroxyl group and a nitrovinyl group in the para position. [, ] The nitro group is slightly twisted out of the plane of the aromatic ring. The molecule exhibits a trans configuration in its olefinic part. [, ]
Q2: How does the structure of (E)-4-(2-nitrovinyl)phenol influence its crystal packing?
A: The crystal structure of (E)-4-(2-nitrovinyl)phenol is stabilized by strong intermolecular hydrogen bonding. [, ] Specifically, a head-to-tail interaction occurs between the hydroxyl group of one molecule and the nitro group of a neighboring molecule, forming one-dimensional zigzag chains. [, ] Additionally, weaker C–H···O hydrogen bonds contribute to the crystal packing, forming R2 2(8) ring motifs. []
Q3: Has the influence of (E)-4-(2-nitrovinyl)phenol on biological systems been investigated?
A: While not directly explored in the provided articles, a derivative of (E)-4-(2-nitrovinyl)phenol, 2-methoxy-4-(2′-nitrovinyl)-phenyl-N-acetyl-β-D-glucosaminide, has been used as a substrate to determine N-acetyl-β-D-glucosaminidase (NAG) activity in urine samples. [] This suggests potential applications for (E)-4-(2-nitrovinyl)phenol derivatives in biological assays and diagnostics.
Q4: Are there any known synthetic applications for (E)-4-(2-nitrovinyl)phenol?
A: Although not explicitly mentioned in the provided papers, (E)-4-(2-nitrovinyl)phenol, being a nitrostilbene derivative, can serve as a valuable precursor in organic synthesis. Nitrostilbenes are known to be excellent starting materials for synthesizing biologically active β-phenylethylamines and function as Michael acceptors. []
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